molecular formula C23H25N3O3S2 B2937618 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 325977-67-1

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2937618
CAS No.: 325977-67-1
M. Wt: 455.59
InChI Key: OFPKQVNGNWHAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (hereafter referred to as the target compound) is a small molecule inhibitor targeting the Hec1/Nek2 mitotic pathway, with demonstrated antiproliferative activity against cancer cells in vitro and in vivo . Its molecular formula is $ \text{C}{23}\text{H}{25}\text{N}3\text{O}3\text{S}_2 $, and it exhibits a LogP of 5.24, indicating moderate lipophilicity. Key properties include a polar surface area (PSA) of 73.72 Ų and solubility in polar solvents like DMSO, critical for bioavailability .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-6-11-20(17(2)14-16)21-15-30-23(24-21)25-22(27)18-7-9-19(10-8-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPKQVNGNWHAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzamide rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves the inhibition of specific protein interactions. It targets proteins such as Hec1 and Nek2, which are crucial for cell division. By disrupting these interactions, the compound can inhibit cancer cell proliferation and induce cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

  • Structural Differences :
    • The target compound has a 2,4-dimethylphenyl substituent on the thiazole ring, while 2D216 features a 2,5-dimethylphenyl group .
  • Biological Activity :
    • Both compounds enhance Toll-like receptor (TLR) adjuvant potency by prolonging NF-κB signaling. However, 2D216 showed higher efficacy in NF-κB activation screens, suggesting positional isomerism (2,5- vs. 2,4-dimethyl) influences steric interactions with target proteins .
  • Pharmacokinetics :
    • The 2,4-dimethyl configuration may improve metabolic stability due to reduced steric hindrance compared to 2,5-dimethyl derivatives.

Derivatives with Modified Sulfonamide Groups

4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
  • Structural Differences :
    • Replaces the piperidine ring (6-membered) with azepane (7-membered) in the sulfonamide group .
  • Impact on Activity: The larger azepane ring may enhance hydrophobic interactions but reduce solubility (higher LogP). No direct biological data are available, but conformational flexibility could alter binding kinetics.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Structural Differences :
    • Substitutes piperidine with diethylamine in the sulfonamide group .

Thiazole Derivatives with Varied Substituents

N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
  • Structural Differences :
    • Replaces the benzamide-piperidine sulfonyl moiety with a pyridin-2-amine group .
  • Activity Profile :
    • Exhibits antimicrobial and antiproliferative activity, unlike the target compound’s focus on microtubule inhibition. This highlights the importance of the benzamide-sulfonamide scaffold in Hec1/Nek2 targeting .
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c)
  • Structural Differences :
    • Features an allyl chain on the thiazole nitrogen and lacks the sulfonamide group .
  • Pharmacokinetics :
    • The allyl group increases molecular weight and may reduce blood-brain barrier penetration compared to the target compound.

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compound
2,4-Dimethylphenyl Optimal steric bulk for Hec1/Nek2 binding; enhances selectivity over 2,5-isomers . Target compound
Piperidine-1-sulfonyl Balances solubility (via sulfonamide) and lipophilicity (via piperidine) . Target compound, 2D216
Pyridin-2-amine substitution Redirects activity to antimicrobial targets; reduces microtubule affinity . N-[4-(4'-fluorobiphenyl-4-yl)-thiazol-2-yl]pyridine-2-amine
Azepane vs. Piperidine Larger ring size may reduce solubility but improve hydrophobic interactions . 4-(Azepan-1-ylsulfonyl)-benzamide analog

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a piperidine sulfonamide moiety, which are critical for its biological activity. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O2S2
  • Molecular Weight : 366.51 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole moiety is known for its role in enzyme inhibition and modulation of cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in cancer cells through pathways involving p53 and p21 proteins.
  • Apoptosis Induction : The compound promotes apoptosis in tumor cells by activating intrinsic apoptotic pathways.

Biological Activity Data

Activity TypeTarget/EffectReference
Antitumor ActivityHepG2 (liver cancer)
Enzyme InhibitionCyclin-dependent kinases
Cell Cycle RegulationInduction of p53/p21 pathway
Apoptosis InductionActivation of caspases

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on HepG2 cells. The compound demonstrated an IC50 value of 0.25 μM, indicating potent antitumor activity. The mechanism involved the downregulation of cyclin B1 and the upregulation of tumor suppressor proteins such as p21 and p53, leading to cell cycle arrest and apoptosis .

Case Study 2: Enzyme Interaction

Research has shown that derivatives of this compound inhibit specific kinases that are crucial for cancer cell survival and proliferation. The inhibition leads to reduced phosphorylation of key proteins involved in the cell cycle, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, thiazole ring formation may require condensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., Na₂CO₃ at pH 9–10, room temperature) . Subsequent sulfonylation of the benzamide moiety with piperidine derivatives often employs refluxing acetonitrile with K₂CO₃ as a base . Reaction completion is typically monitored via TLC, with purification using precipitation or column chromatography (e.g., normal-phase silica gel with dichloromethane/methanol gradients) .

Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry, particularly for distinguishing piperidine sulfonyl and thiazole methyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves absolute configuration . For example, ¹H NMR chemical shifts for aromatic protons in the 6.2–8.7 ppm range and piperidine protons at 2.3–3.5 ppm are diagnostic .

Q. What purification strategies are effective for removing synthetic byproducts?

  • Methodological Answer : Reverse-phase HPLC or preparative TLC is recommended for isolating polar impurities. For lipophilic byproducts, normal-phase chromatography with gradients of dichloromethane/methanol (e.g., 10% MeOH in DCM) is effective . Recrystallization from dimethyl ether or ethanol/water mixtures improves purity (>98%), as evidenced by HPLC .

Advanced Research Questions

Q. How does structural modification of the piperidine-sulfonyl or thiazole groups influence target receptor affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that substituents on the piperidine ring (e.g., methyl or chloro groups) modulate selectivity for dopamine D3 receptors. For instance, 2,3-dichlorophenyl piperazine derivatives exhibit 10-fold higher D3 affinity (Kᵢ = 31 nM) compared to unsubstituted analogs . Thiazole methylation enhances metabolic stability by reducing CYP450 oxidation . Computational docking (e.g., AutoDock Vina) can predict binding poses in mGlu1 receptors, correlating sulfonyl group orientation with ΔG values .

Q. What experimental approaches resolve contradictions in reported enzyme inhibition data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (pH, substrate concentration). Standardizing protocols (e.g., Ellman’s method at pH 8.0 with 0.5 mM DTNB) and including positive controls (e.g., donepezil) improves reproducibility . Meta-analysis of kinetic data (e.g., Lineweaver-Burk plots) distinguishes competitive vs. non-competitive inhibition mechanisms .

Q. How can in vivo PET imaging be optimized for studying this compound’s brain permeability and target engagement?

  • Methodological Answer : Carbon-11 radiolabeling at the benzamide methyl position enables PET tracer synthesis (e.g., [¹¹C]CH₃I methylation, 40–50% radiochemical yield) . In vivo specificity is validated via pre-treatment with unlabeled ligand (e.g., >80% reduction in cerebellar uptake in primates) . Metabolite analysis (HPLC of plasma samples) confirms blood-brain barrier penetration, with <5% radiolabeled metabolites detected .

Key Methodological Considerations

  • Contradiction Analysis : Variability in reaction times (3–12 hours for piperazine coupling ) may reflect solvent polarity effects. DMF accelerates nucleophilic substitution vs. acetonitrile .
  • Ethical/Technical Challenges : Radiolabeling requires stringent safety protocols (e.g., ≤50 mCi doses in primates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.